molecular formula C7H13N3O B13593291 5-(1H-1,2,4-triazol-1-yl)pentan-2-ol

5-(1H-1,2,4-triazol-1-yl)pentan-2-ol

Cat. No.: B13593291
M. Wt: 155.20 g/mol
InChI Key: KQSJOZBQEHPRIG-UHFFFAOYSA-N
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Description

5-(1H-1,2,4-triazol-1-yl)pentan-2-ol is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-1,2,4-triazol-1-yl)pentan-2-ol typically involves the reaction of 1,2,4-triazole with a suitable pentanol derivative. One common method is the nucleophilic substitution reaction where 1,2,4-triazole reacts with 5-bromopentan-2-ol under basic conditions to form the desired product . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

5-(1H-1,2,4-triazol-1-yl)pentan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-(1H-1,2,4-triazol-1-yl)pentan-2-one.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of various substituted pentanol derivatives.

Scientific Research Applications

5-(1H-1,2,4-triazol-1-yl)pentan-2-ol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1H-1,2,4-triazol-1-yl)pentan-2-ol is unique due to its specific structure, which combines a triazole ring with a pentanol chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

5-(1,2,4-triazol-1-yl)pentan-2-ol

InChI

InChI=1S/C7H13N3O/c1-7(11)3-2-4-10-6-8-5-9-10/h5-7,11H,2-4H2,1H3

InChI Key

KQSJOZBQEHPRIG-UHFFFAOYSA-N

Canonical SMILES

CC(CCCN1C=NC=N1)O

Origin of Product

United States

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